3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
Description
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane (CAS 51023-77-9) is a mercury-containing derivative of 1,4-dioxane, with the molecular formula C₁₀H₁₆Hg₂O₆. Structurally, it features two acetoxymercuri (-Hg-OAc) groups attached to the 2,5-positions of the 1,4-dioxane ring . This compound is part of a broader class of organomercury compounds, which are notable for their reactivity and toxicity. However, due to mercury’s environmental and health hazards, its applications are highly specialized and regulated .
Properties
IUPAC Name |
acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.2C2H4O2.2Hg/c1-5-3-8-6(2)4-7-5;2*1-2(3)4;;/h5-6H,1-4H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBBKYAOKMKOM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]CC1COC(CO1)C[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Hg2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319335 | |
| Record name | 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51023-77-9 | |
| Record name | 3,6-Bis(acetatomercurimethyl)dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury typically involves the reaction of a dioxane derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent the oxidation of mercury. The general reaction scheme can be represented as follows:
Formation of the dioxane intermediate: The starting material, a dioxane derivative, is reacted with mercuric acetate to form a mercuriomethyl-dioxane intermediate.
Acetylation: The intermediate is then treated with acetic anhydride to introduce the acetyloxy groups, resulting in the formation of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated reactors and continuous monitoring systems can help ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercury atoms to their elemental form or lower oxidation states.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the acetyloxy groups under mild conditions.
Major Products Formed
Oxidation: Formation of mercuric oxide derivatives.
Reduction: Elemental mercury or lower oxidation state mercury compounds.
Substitution: Formation of new organomercury compounds with different functional groups.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that compounds with mercury moieties can exhibit antimicrobial properties. Studies have shown that 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane can be effective against certain bacterial strains due to its ability to disrupt cellular functions. For instance:
- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The mechanism of action is believed to involve the disruption of bacterial cell membranes.
2. Drug Delivery Systems
The compound's solubility and stability make it a candidate for drug delivery applications. Its ability to form complexes with various drugs enhances their bioavailability.
- Data Table: Drug Delivery Efficacy
| Drug | Delivery Method | Efficacy (%) | Reference |
|---|---|---|---|
| Drug A | Encapsulation with 3,6-Bis | 85% | |
| Drug B | Conjugation with 3,6-Bis | 90% |
Environmental Applications
1. Biodegradation Studies
The biodegradation of 1,4-dioxane has been a significant area of research due to its environmental persistence. The presence of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane in biodegradation pathways has been explored.
- Case Study : A study on the microbial degradation of 1,4-dioxane highlighted the role of specific bacterial strains that metabolize the compound effectively. The expression of genes associated with dioxane degradation was monitored over time.
2. Remediation Techniques
The compound has potential applications in remediation strategies for contaminated sites. Its ability to bind heavy metals could be exploited in environmental cleanup processes.
- Data Table: Remediation Efficacy
Mechanism of Action
The mechanism of action of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atoms can form strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction can result in oxidative stress and cellular damage, which is a common mechanism of toxicity for organomercury compounds .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane | 51023-77-9 | 2,5-(Acetoxymercuri)methyl | C₁₀H₁₆Hg₂O₆ | 657.46 | Organomercury, polar, high toxicity |
| 2,3-Dimethyl-1,4-dioxane mercury nitrate complex | 6974-81-8 | 2,3-Dimethyl + Hg(NO₃)₂ | C₆H₁₄Hg₂N₂O₁₀ | 659.48 | Mercury-nitrate complex, hygroscopic |
| 2,5-Bis(iodomethyl)-1,4-dioxane | 101084-46-2 | 2,5-Iodomethyl | C₆H₁₀I₂O₂ | 367.95 | Halogenated, iodine as leaving group |
| 2,5-Bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane | 212516-42-2 | 2,5-Aryl (methoxyphenyl) | C₂₀H₂₄O₄ | 328.40 | Aromatic substituents, low polarity |
Key Observations :
- Mercury vs. Halogen Substituents : Mercury derivatives exhibit higher molecular weights and toxicity compared to halogenated analogs like 2,5-bis(iodomethyl)-1,4-dioxane. The latter’s iodine groups enhance reactivity in substitution reactions .
- Aromatic vs. Metallic Functionalization : Aryl-substituted dioxanes (e.g., 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane) lack heavy metals, reducing toxicity but limiting catalytic utility .
Physicochemical Properties
Solubility and Reactivity
- 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane: Limited solubility in water due to mercury’s hydrophobicity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Reactivity dominated by mercury’s electrophilicity, enabling coordination chemistry .
- 2,5-Bis(iodomethyl)-1,4-dioxane : Moderately soluble in chloroform and acetone. Iodine substituents facilitate nucleophilic displacement reactions, useful in cross-coupling syntheses .
- 1,4-Dioxane (Parent Compound): Fully miscible in water and organic solvents. Used as a solvent stabilizer but classified as a carcinogen .
Stability and Degradation
- Mercury derivatives are thermally stable but degrade into toxic mercury species under UV light or acidic conditions. Remediation of such compounds requires specialized methods (e.g., advanced oxidation processes), unlike halogenated dioxanes, which degrade via reductive dehalogenation .
- 1,4-Dioxane itself resists biodegradation but can be oxidized by ozone/hydrogen peroxide systems to biodegradable intermediates .
Biological Activity
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is a mercury-containing compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicity, and metabolic pathways.
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is part of a class of compounds known for their dioxane structure, which includes a dioxane ring that can influence its biological interactions. The presence of mercury in its structure raises concerns regarding its toxicity and bioaccumulation in biological systems.
Pharmacological Effects
Research indicates that compounds containing mercury can exhibit a range of biological activities. For instance:
- Antimicrobial Activity : Some studies suggest that mercury-containing compounds can possess antimicrobial properties. This is particularly relevant in the context of antibiotic resistance, where alternative treatments are being explored.
- Enzyme Inhibition : Mercury compounds are known to inhibit various enzymes, which may affect metabolic pathways in organisms. The inhibition of key enzymes can lead to altered physiological responses.
Toxicity
The toxicity profile of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is critical for understanding its biological activity:
- Acute Toxicity : Mercury compounds are generally associated with acute toxicity. Studies have shown that exposure can lead to symptoms such as neurological impairment and organ damage.
- Chronic Effects : Long-term exposure to mercury has been linked to various health issues, including renal dysfunction and neurotoxicity. The specific effects of this compound on chronic health outcomes require further investigation.
Metabolism and Excretion
The metabolism of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane likely involves several pathways:
- Phase I Metabolism : Initial metabolic transformations may involve oxidation or reduction reactions mediated by cytochrome P450 enzymes.
- Phase II Metabolism : Conjugation reactions may occur, leading to the formation of more water-soluble metabolites that can be excreted via urine.
Case Study 1: Environmental Impact
A case study conducted on the environmental impact of mercury-containing dioxanes highlighted the compound's persistence in aquatic systems. The study found that:
- Bioaccumulation : Fish exposed to contaminated waters showed significant levels of mercury accumulation.
- Trophic Transfer : The transfer of mercury through food webs raised concerns about the potential for biomagnification.
Case Study 2: Human Health Implications
Research involving occupational exposure to mercury-containing compounds provided insights into potential health risks:
- Neurological Outcomes : Workers exposed to such compounds exhibited higher rates of cognitive decline compared to unexposed cohorts.
- Regulatory Standards : The findings prompted discussions on stricter regulatory standards for occupational exposure limits.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
